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The following table consolidates key quantitative and qualitative data for several ATR inhibitors in clinical

development.

Compound Focus: Elimusertib

CAS No.: 1876467-74-1
Cat. No.: S520491

Get Quote

Inhibitor Name

IC50 for ATR

Key Potency Findings

Key Differentiating Findings

(Code) (Preclinical) (Preclinical)
Elimusertib 7nM [1] [2] [3] Most potent among Did not exacerbate radiation-
(BAY-1895344) comparators; strong induced toxicities; no
monotherapy efficacy in cardiotoxicity observed in murine
DDR-deficient models [4] [5] model [4] [5].
[6].
M4344 (VX- Information Highly potent among Synergistic with topoisomerase
803) missing from clinically developed ATR inhibitors (topotecan, irinotecan)
search inhibitors [7]. in patient-derived models [7].
Berzosertib Information Less potent than Elimusertib Partially ameliorated TBI-induced
(M6620, VX- missing from [4] [5]. effects on spleen and blood
970) search counts in mice; did not cause

cardiotoxicity [4] [5].
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Inhibitor Name Key Potency Findings Key Differentiating Findings
IC50 for ATR o o

(Code) (Preclinical) (Preclinical)

Ceralasertib Information Least potent among the three  Uniquely associated with

(AZD6738) missing from comparators [4] [5]. cardiotoxicity in a murine model
search [4] [5].

Experimental Evidence and Context

The data in the table is supported by the following experimental details:

e Potency Comparison: The finding that Elimusertib is more potent than Ceralasertib and Berzosertib
comes from a study that directly compared their IC50 values and evaluated their impact on murine
toxicity profiles following total body irradiation [4] [5]. A separate study comparing several inhibitors
also concluded that M4344 and Elimusertib (BAY1895344) were highly potent [7].

¢ Toxicity Profiles: The distinct toxicity findings, particularly the cardiotoxicity observed with
Ceralasertib, are based on in vivo murine models. Researchers noted that this was possibly due to
high unbound plasma drug concentrations and was not seen with the other inhibitors tested [4] [5].

¢ Elimusertib's Selectivity: Elimusertib demonstrates high selectivity for ATR over related kinases.
Experimental data shows its IC50 against other kinases is significantly higher: DNA-PK (332 nM),
ATM (1420 nM), and PI3K (3270 nM) [3]. Its selectivity ratio for mTOR/ATR is 61 [3].

Research Implications and Biomarkers

The comparative data suggests that potency and safety profiles may influence inhibitor selection for specific

research or combination therapy goals.

¢ Predictive Biomarkers: Research indicates that sensitivity to ATR inhibitors like Elimusertib can be
influenced by the tumor's genetic background. Key biomarkers associated with response include:
o Defects in DNA damage response (DDR) pathways, such as ATM loss [6] [8].
o High replication stress (RepStress) and neuroendocrine (NE) gene expression signatures
have been specifically linked to response to M4344 [7].
o Loss of function in genes like ARID1A and BRG1 has also been proposed to predict sensitivity

[7].
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Supporting Experimental Protocols

To contextualize the data, here are methodologies commonly used in the cited studies:

¢ Cell Viability and IC50 Determination:

o Purpose: To measure the antiproliferative effect of the drug and calculate the half-maximal
inhibitory concentration (IC50).

o Typical Protocol: Cells are plated in 96-well plates and cultured for 72-96 hours in media
containing a range of drug concentrations. Cell viability is often determined using assays like
CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP content as a marker of
metabolically active cells. IC50 values are then calculated from the dose-response curves [7]
[3].

e Western Blot Analysis for Pharmacodynamics:

o Purpose: To confirm target engagement and study mechanism of action by detecting changes
in protein phosphorylation.

o Typical Protocol: Treated cells are harvested and lysed. Proteins are separated by SDS-
PAGE, transferred to a membrane, and probed with specific antibodies for phosphorylated ATR
targets (e.g., p-CHK1 (S345)) and markers of DNA damage (e.g., YH2AX). This verifies that the
inhibitor is effectively blocking the ATR pathway [7] [3].

The following diagram illustrates the workflow for a typical in vitro study to characterize an ATR inhibitor's

activity:
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How to Proceed Further

The search results provided a strong foundation for a comparison based on potency and preclinical profiles.

To build upon this for your guide, you could:

e Consult Clinical Trial Registries: Websites like ClinicalTrials.gov are essential sources to find the
latest, often unpublished, efficacy and safety data from human trials for all these compounds.

¢ Seek Full Research Articles: The summaries provided in the search results often reference broader
studies. Accessing the full text of these papers, particularly [7] and [5], will yield more comprehensive
experimental data and context.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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